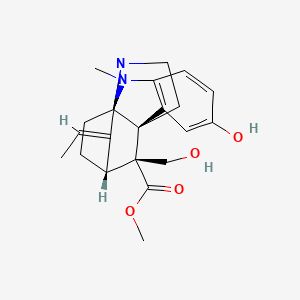
Dihydroakuammine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydroakuammine can be synthesized through the reduction of akuammine. The reduction process typically involves the use of hydrogenation techniques under specific conditions to achieve the desired dihydro form .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves the extraction of akuammine from the seeds of Picralima nitida, followed by its chemical reduction to this compound .
Chemical Reactions Analysis
Types of Reactions: Dihydroakuammine undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound back to akuammine or other oxidized derivatives.
Reduction: As mentioned, this compound is produced through the reduction of akuammine.
Substitution: Specific functional groups in this compound can be substituted under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically employed.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products:
Oxidation: Akuammine and other oxidized derivatives.
Reduction: this compound.
Substitution: Substituted derivatives of this compound with altered functional groups.
Scientific Research Applications
Chemistry: It serves as a model compound for studying indolomonoterpene alkaloids and their chemical properties.
Industry: While not extensively documented, its structural properties may have applications in the synthesis of other pharmacologically active compounds.
Mechanism of Action
Dihydroakuammine exerts its effects primarily through its interaction with opioid receptors. It has been shown to have affinity for these receptors, particularly the mu-opioid receptor, which is involved in pain modulation . The exact molecular pathways and targets are still under investigation, but its structural similarity to other opioid receptor agonists provides insights into its mechanism of action .
Comparison with Similar Compounds
Akuammine: The parent compound from which dihydroakuammine is derived.
Yohimbine: Another indole alkaloid with similar pharmacological properties.
Mitragynine: An alkaloid found in Mitragyna speciosa with opioid receptor activity.
Voacangine: A structurally related alkaloid with similar biological activities.
Uniqueness: this compound’s uniqueness lies in its specific structural modifications, which confer distinct pharmacological properties compared to its parent compound, akuammine. Its reduced form allows for different interactions with biological targets, making it a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C22H28N2O4 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
methyl (1S,9R,12R,13E,18R)-13-ethylidene-4-hydroxy-18-(hydroxymethyl)-8-methyl-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2(7),3,5-triene-18-carboxylate |
InChI |
InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-21-17-11-15(26)5-6-18(17)23(2)22(21,24)8-7-16(14)20(21,13-25)19(27)28-3/h4-6,11,16,25-26H,7-10,12-13H2,1-3H3/b14-4-/t16-,20+,21+,22+/m1/s1 |
InChI Key |
SJFXTBHAODZALL-PEZZAXBTSA-N |
Isomeric SMILES |
C/C=C\1/CN2CC[C@@]34[C@@]2(CC[C@H]1[C@@]3(CO)C(=O)OC)N(C5=C4C=C(C=C5)O)C |
Canonical SMILES |
CC=C1CN2CCC34C2(CCC1C3(CO)C(=O)OC)N(C5=C4C=C(C=C5)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Des-AA1,2,5-[(NalphaMe)Cys3,D-Trp8,IAmp9]SRIF](/img/structure/B10848239.png)

![Des-AA1,2,5-[D-Trp8,Tyr11]SRIF](/img/structure/B10848255.png)
![Des-AA1,2,5-[D-Nal8,IAmp9]SRIF](/img/structure/B10848256.png)
![3-[4-[2-(Dimethylamino)ethyl]phenoxy-2,6-D2]-N,N-dimethyl-1-propanamine](/img/structure/B10848260.png)
![methyl (15S,17S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B10848271.png)
![[(2R)-3-[hydroxy-[2-hydroxy-3-[hydroxy-[(2R)-2-[(9E,12Z)-octadeca-9,12-dienoyl]oxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropoxy]phosphoryl]oxypropoxy]phosphoryl]oxy-2-[(9Z,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate](/img/structure/B10848282.png)
![[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-](/img/structure/B10848288.png)
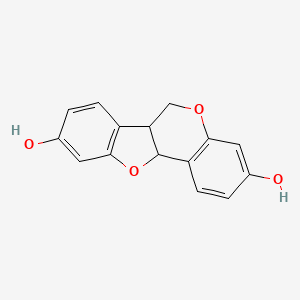
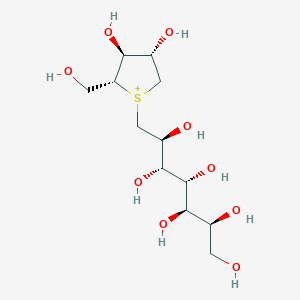
![[(2R)-3-[[3-[[(2R)-2,3-bis[[(9E,12E)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B10848302.png)
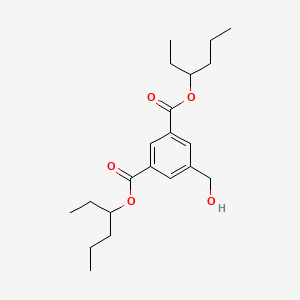
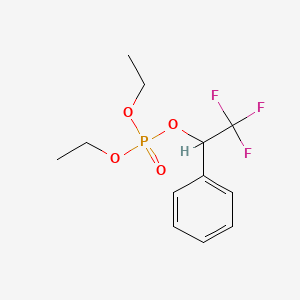
![[(3aR,4S,6E,10Z,11aR)-10-(hydroxymethyl)-6-methyl-3-methylene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (3R)-3,4-dihydroxy-2-methylene-butanoate](/img/structure/B10848316.png)
